molecular formula C18H21ClN4O2S2 B2902329 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868973-01-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2902329
CAS No.: 868973-01-7
M. Wt: 424.96
InChI Key: YRLAHPHMOZRILR-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclohexane carboxamide group, and a chlorobenzyl moiety

Mechanism of Action

Target of Action

The compound, also known as N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, is identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .

Mode of Action

The compound interacts with DXS, inhibiting its function

Biochemical Pathways

By inhibiting DXS, the compound disrupts the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that play various roles in cellular processes, including cell membrane maintenance, protein modification, and hormone synthesis. Therefore, the inhibition of DXS can have significant downstream effects on these processes.

Result of Action

The primary result of the compound’s action is the inhibition of the growth of certain organisms. For example, it has been shown to inhibit the growth of Haemophilus influenzae , a bacterium that can cause various infections in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexane carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and chlorobenzyl-containing molecules. Examples include:

  • 2-aminobenzothiazole
  • 2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide

Uniqueness

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAHPHMOZRILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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